An In-depth Technical Guide to 1-Bromo-2-(trichloromethoxy)benzene
An In-depth Technical Guide to 1-Bromo-2-(trichloromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(trichloromethoxy)benzene is a halogenated aromatic ether with the chemical formula C₇H₄BrCl₃O. Its structure, featuring a bromine atom and a trichloromethoxy group on adjacent carbons of a benzene ring, makes it a potentially valuable, yet under-documented, intermediate in organic synthesis. The presence of the reactive carbon-bromine bond opens avenues for a variety of cross-coupling reactions, while the trichloromethoxy group, a synthetic precursor to the valuable trifluoromethoxy group, imparts unique electronic properties and potential for further chemical transformation. This guide aims to provide a comprehensive overview of its chemical properties, a plausible synthetic pathway, its expected reactivity, and potential applications in the fields of medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document will draw upon established principles of organic chemistry and data from analogous structures to provide a robust technical overview.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-Bromo-2-(trichloromethoxy)benzene is presented below.
| Property | Value | Source |
| CAS Number | 1404194-61-1 | [1][2][3] |
| Molecular Formula | C₇H₄BrCl₃O | |
| Molecular Weight | 290.37 g/mol | |
| Boiling Point | 289.4±40.0 °C (Predicted) | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene) and insoluble in water. |
Proposed Synthesis
Step 1: Formation of 2-Bromophenyl Chlorothionoformate
The initial step involves the reaction of 2-bromophenol with thiophosgene in the presence of a base to form the corresponding chlorothionoformate intermediate.
Step 2: Chlorination to 1-Bromo-2-(trichloromethoxy)benzene
The subsequent chlorination of the chlorothionoformate with a chlorinating agent such as chlorine gas or sulfuryl chloride will yield the final product, 1-Bromo-2-(trichloromethoxy)benzene.
Caption: Proposed two-step synthesis of 1-Bromo-2-(trichloromethoxy)benzene.
Experimental Protocol: A Hypothetical Procedure
Materials:
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2-Bromophenol
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Thiophosgene
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Sodium hydroxide
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Dichloromethane (DCM)
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Chlorine gas or Sulfuryl chloride
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Anhydrous sodium sulfate
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Standard laboratory glassware and safety equipment
Procedure:
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Step 1: Synthesis of 2-Bromophenyl Chlorothionoformate
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In a well-ventilated fume hood, dissolve 2-bromophenol (1 equivalent) in a suitable organic solvent such as dichloromethane.
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Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.1 equivalents).
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To this biphasic mixture, add a solution of thiophosgene (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 2-bromophenyl chlorothionoformate, which can be used in the next step without further purification.
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Step 2: Synthesis of 1-Bromo-2-(trichloromethoxy)benzene
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Dissolve the crude 2-bromophenyl chlorothionoformate in a suitable solvent like carbon tetrachloride.
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In a fume hood, carefully bubble chlorine gas through the solution or add sulfuryl chloride (2-3 equivalents) dropwise. The reaction may be initiated with a radical initiator (e.g., AIBN) or UV light.
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Monitor the reaction by GC-MS until the starting material is consumed.
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Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
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Wash the solution with aqueous sodium bisulfite and then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Bromo-2-(trichloromethoxy)benzene.
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Chemical Reactivity and Potential Applications
The synthetic utility of 1-Bromo-2-(trichloromethoxy)benzene is primarily dictated by the reactivity of its two key functional groups: the bromo substituent and the trichloromethoxy group.
Reactions at the Carbon-Bromine Bond
The C-Br bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters allows for the formation of biaryl structures.
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Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce vinyl groups.
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Sonogashira Coupling: This provides a route to aryl alkynes by coupling with terminal alkynes.
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Buchwald-Hartwig Amination: This enables the formation of C-N bonds by reacting with amines.
Caption: Potential cross-coupling reactions of 1-Bromo-2-(trichloromethoxy)benzene.
Transformations of the Trichloromethoxy Group
The trichloromethoxy group is a key functional group primarily due to its ability to be converted into the highly sought-after trifluoromethoxy group. The -OCF₃ group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
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Fluorination to the Trifluoromethoxy Group: The conversion of an aryl trichloromethyl ether to an aryl trifluoromethyl ether is a well-established transformation.[4][5][6] This is typically achieved using a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) (the Swarts reaction), or with anhydrous hydrogen fluoride (HF).[4]
Caption: Conversion of the trichloromethoxy group to a trifluoromethoxy group.
Potential Applications in Drug Development and Materials Science
The dual functionality of 1-Bromo-2-(trichloromethoxy)benzene makes it a promising scaffold for the synthesis of novel compounds in several areas:
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Pharmaceuticals: As an intermediate, it can be used to introduce the 2-bromophenyl or, after fluorination, the 2-bromo-trifluoromethoxyphenyl moiety into potential drug candidates. The trifluoromethoxy group is a known bioisostere for other functional groups and can improve the pharmacokinetic profile of a molecule.
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Agrochemicals: Similar to pharmaceuticals, the incorporation of halogenated phenyl ethers can lead to the development of new herbicides, insecticides, and fungicides with enhanced efficacy.
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Materials Science: The bromo- and (trichloro/trifluoro)methoxy-substituted benzene core can be incorporated into polymers and other materials to modify their properties, such as thermal stability, flame retardancy, and refractive index.
Safety and Handling
While a specific safety data sheet for 1-Bromo-2-(trichloromethoxy)benzene is not widely available, it should be handled with the utmost care, assuming it to be a hazardous substance based on its structure.
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General Hazards: As a halogenated aromatic compound, it is likely to be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin.
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Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
1-Bromo-2-(trichloromethoxy)benzene represents a potentially valuable, though currently under-explored, building block in organic synthesis. Its ability to undergo a wide range of cross-coupling reactions at the C-Br bond, coupled with the potential for converting the trichloromethoxy group to the highly desirable trifluoromethoxy group, positions it as a versatile intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
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1-Bromo-2-(trichloromethoxy)benzene CAS#: 1404194-61-1. (URL: [Link])
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Zafrani, A., & Gatenyo, J. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7594. (URL: [Link])
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Böhm, H. J., Banner, D., & Wessel, H. P. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. (URL: [Link])
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Fluorination of aryl trichloromethyl ethers. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])
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Feiring, A. E. (1979). Chemistry in hydrogen fluoride. 7. A novel synthesis of aryl trifluoromethyl ethers. The Journal of Organic Chemistry, 44(16), 2907-2910. (URL: [Link])
